molecular formula C7H5ClFNO5S B1450274 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride CAS No. 1803606-89-4

3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1450274
M. Wt: 269.64 g/mol
InChI Key: DQIFAOYZWIUJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H5ClFNO5S . It is a derivative of benzene and contains functional groups such as fluoro, methoxy, nitro, and sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride” can be represented by the formula C7H5ClFNO5S . The molecule contains a benzene ring substituted with fluoro, methoxy, nitro, and sulfonyl chloride groups .

Scientific Research Applications

Synthesis of Sulfonated Derivatives

The synthesis of various sulfonated derivatives of fluoroanilines, including those related to 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride, has been explored. This includes the conversion of diazonium chlorides derived from nitroanilines to corresponding sulfonyl chlorides, followed by hydrolysis and reduction processes (Courtin, 1982).

Study of Lewis Acid Mediated Condensation Reactions

Research has been conducted on the suitability of various compounds, including nitrobenzenesulfonyl derivatives, as substrates in Lewis acid mediated condensation reactions. This includes the exploration of optimal conditions for such reactions and the analysis of reaction courses (Díaz-Gavilán et al., 2006).

Charge-Controlled SNAr Reaction Studies

Studies on charge-controlled SNAr (nucleophilic aromatic substitution) reactions have been performed using compounds like 3-fluoro-4-chloronitrobenzene. These studies reveal how different nucleophiles influence the substitution process in these types of compounds (Cervera et al., 1996).

Synthesis and Antimicrobial Activity of Sulfonamides and Carbamates

Research into the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has been conducted. This includes exploring the antimicrobial potency of these compounds and performing molecular docking studies (Janakiramudu et al., 2017).

Synthesis and Structure Studies of Nitrobenzene Sulfonyl Chlorides

Studies have been conducted on the synthesis and structural analysis of nitrobenzene sulfonyl chlorides, including compounds similar to 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride. This research is important for understanding the molecular structure and properties of these compounds (Petrov et al., 2009).

Safety And Hazards

“3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride” is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303+P361+P353, P304+P340+P310, and P305+P351+P338+P310 .

properties

IUPAC Name

3-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO5S/c1-15-7-5(9)2-4(16(8,13)14)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIFAOYZWIUJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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